![molecular formula C15H13N3O B12541536 (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile CAS No. 651730-41-5](/img/structure/B12541536.png)
(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole core . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize scalable reaction conditions and efficient purification techniques to produce the compound on a large scale. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound. Substitution reactions can result in a variety of substituted indazole derivatives.
Applications De Recherche Scientifique
(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indazole derivatives such as:
- 2-Phenylindazole
- 3-Amino-1H-indazole
- 4,5-Dihydro-2H-indazole
Uniqueness
What sets (2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile apart from other indazole derivatives is its unique structural features, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
651730-41-5 |
|---|---|
Formule moléculaire |
C15H13N3O |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-(2-acetyl-4,5-dihydrobenzo[g]indazol-3-yl)acetonitrile |
InChI |
InChI=1S/C15H13N3O/c1-10(19)18-14(8-9-16)13-7-6-11-4-2-3-5-12(11)15(13)17-18/h2-5H,6-8H2,1H3 |
Clé InChI |
UVDJFDUMMIQMKY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(=C2CCC3=CC=CC=C3C2=N1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



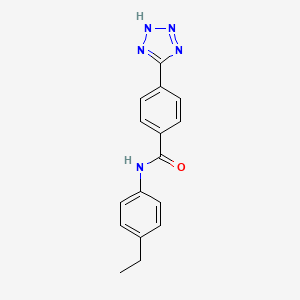
![2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12541475.png)
![S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine](/img/structure/B12541481.png)


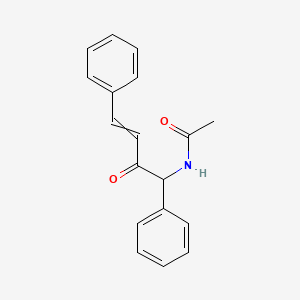
![3-[2-(Morpholin-4-yl)ethoxy]-2-benzofuran-1(3H)-one](/img/structure/B12541501.png)
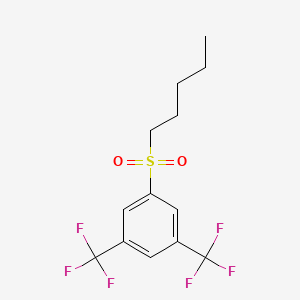
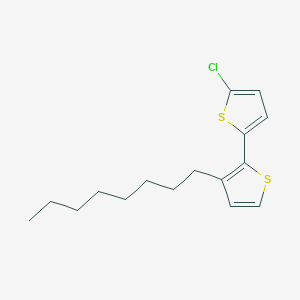
![N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine](/img/structure/B12541522.png)
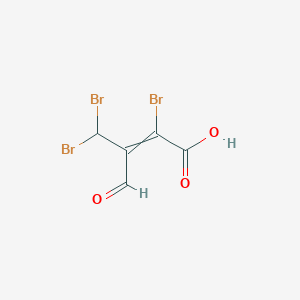
![1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene](/img/structure/B12541533.png)

